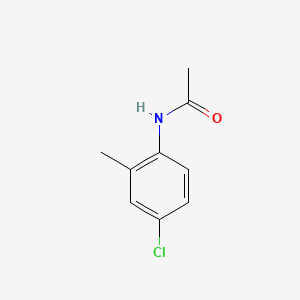

N-(4-Chloro-2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHHXYOPEQARIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199991 | |

| Record name | 4-Chloro-2-methylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5202-86-8 | |

| Record name | N-(4-Chloro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-METHYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5384694M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of N 4 Chloro 2 Methylphenyl Acetamide

Advanced Synthetic Strategies

The preparation of N-(4-Chloro-2-methylphenyl)acetamide is primarily achieved through the acylation of its corresponding aniline (B41778) precursor. Optimization of this process and comparison with alternative routes are crucial for efficient production, especially at an industrial scale.

Acetylation Approaches from Corresponding Aniline Precursors

The most direct and common method for synthesizing this compound is the acetylation of the precursor amine, 4-chloro-2-methylaniline (B164923) (also known as 4-chloro-o-toluidine). nih.govwikipedia.org This reaction involves treating the aniline with an acetylating agent, which introduces the acetyl group (CH₃CO) onto the nitrogen atom.

Common acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. The general procedure involves dissolving the 4-chloro-2-methylaniline in a suitable solvent and adding the acetylating agent, often in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). nih.gov For instance, a general method for the acetylation of anilines involves stirring the amine with acetic anhydride in a dry solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov

A closely related synthesis, that of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, uses 2-chloroacetyl chloride as the acylating agent in the presence of triethylamine (B128534) as a base. uni.lu This illustrates a standard approach where the amine is acylated to form the corresponding amide.

Optimization of Reaction Parameters for Enhanced Yield and Purity (e.g., Solvent Effects, Stoichiometry, Temperature, Reaction Time)

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.

Solvent Effects: The choice of solvent can significantly impact the reaction. Aprotic solvents such as ethyl acetate (B1210297), dichloromethane (DCM), and 1,2-dichloroethane (B1671644) (DCE) are commonly employed. nih.govuni.luchemicalbook.com For example, a synthesis of a similar acetamide (B32628) derivative using ethyl acetate as a solvent reported a yield of 96.7%. uni.lu

Stoichiometry: The molar ratio of the reactants is critical. Typically, a slight excess of the acetylating agent and the base is used to ensure the complete consumption of the starting aniline. In one documented procedure for a related compound, 1.1 equivalents of both 2-chloroacetyl chloride and triethylamine were used relative to the aniline. uni.lu

Temperature: Temperature control is essential for managing the reaction rate and minimizing side products. The initial addition of the highly reactive acetylating agent is often performed at a reduced temperature, such as 0°C, to control the exothermic reaction. uni.luchemicalbook.com Subsequently, the reaction mixture may be allowed to warm to room temperature or heated to ensure completion. nih.govuni.luchemicalbook.com For instance, one large-scale procedure involves adding the acylating agent at 0-10°C, followed by stirring at 25-30°C for several hours. chemicalbook.com

Reaction Time: The duration of the reaction is monitored to ensure completion, often using techniques like Thin-Layer Chromatography (TLC). nih.govnih.gov Reaction times can range from a few hours to overnight, depending on the specific conditions. A 2-hour reaction time at room temperature has been reported as sufficient in some cases. uni.lu

The following table summarizes optimized parameters from a representative synthesis of a structurally analogous N-aryl acetamide.

| Parameter | Condition | Source |

| Precursor | 4-Fluoro-2-methylaniline (1.0 eq.) | uni.lu |

| Acylating Agent | 2-Chloroacetyl chloride (1.1 eq.) | uni.lu |

| Base | Triethylamine (1.1 eq.) | uni.lu |

| Solvent | Ethyl Acetate | uni.lu |

| Temperature | Cooled to 0°C, then warmed to 20°C | uni.lu |

| Reaction Time | 2 hours | uni.lu |

| Atmosphere | Inert (N₂) | uni.lu |

| Reported Yield | 96.7% | uni.lu |

Comparative Analysis of Alternative Synthetic Routes

While direct acetylation of 4-chloro-2-methylaniline is standard, an alternative strategy involves modifying the aniline ring after the amide has been formed. One such route starts with o-toluidine (B26562) (2-methylaniline). wikipedia.orglibretexts.org

Route 1: Direct Acetylation

Starting Material: 4-Chloro-2-methylaniline

Steps: Single step acetylation.

Description: This is the most straightforward approach, directly acylating the commercially available substituted aniline.

Route 2: Acetylation followed by Chlorination

Starting Material: o-Toluidine (2-methylaniline)

Steps: 1. Acetylation to form N-(2-methylphenyl)acetamide. 2. Subsequent chlorination of the aromatic ring.

Description: This route involves first protecting the amine group via acetylation and then introducing the chlorine atom onto the aromatic ring. A key challenge is controlling the regioselectivity of the chlorination to obtain the desired 4-chloro isomer. wikipedia.org The N-acetyl group is an ortho, para-directing group, which would favor chlorination at the para position. After chlorination, the acetyl group remains, yielding the final product.

A comparison of these routes highlights a trade-off between the cost and availability of starting materials and the number of synthetic steps and potential for isomeric impurities.

Considerations for Industrial-Scale Production and Process Scaling

Scaling the synthesis of this compound from the laboratory to an industrial scale introduces several key considerations.

Process Safety and Reagent Choice: The use of corrosive and reactive reagents like acetyl chloride requires robust equipment and safety protocols. The exothermic nature of the acylation must be managed with adequate cooling systems in large reactors (e.g., 2000L-5000L vessels). epa.gov

Work-up and Purification: On a large scale, purification methods must be efficient and scalable. A documented kilogram-scale synthesis of a related compound details a work-up procedure involving distillation of excess solvent under reduced pressure, followed by precipitation of the product by adding water. The solid product is then isolated by filtration, washed, and dried. chemicalbook.com These methods are standard in industrial production.

Yield and Purity: The optimization of reaction parameters discussed previously becomes even more critical at an industrial scale to maximize product throughput and meet purity specifications, minimizing costly purification steps.

Chemical Transformation Pathways

The chemical reactivity of this compound allows for further molecular modifications. A key site for transformation is the chloro group attached to the phenyl ring.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom on the aromatic ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The acetamido group is not sufficiently electron-withdrawing, and the methyl group is electron-donating, which further deactivates the ring for SₙAr.

However, the substitution of the chloro group can be achieved through modern metal-catalyzed cross-coupling reactions.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that enables the conversion of aryl halides to aryl ethers, thioethers, and amines. wikipedia.org This reaction type provides a viable pathway to replace the chlorine atom in this compound with various nucleophiles. While traditional Ullmann conditions often require high temperatures (>200 °C) and polar solvents like DMF or nitrobenzene, modern methods have been developed using soluble copper catalysts with ligands that allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com For example, copper(I) iodide is a common catalyst, often used with a ligand like phenanthroline. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It serves as a major alternative to the Ullmann condensation for synthesizing aryl amines from aryl halides. wikipedia.org This pathway could be used to substitute the chloro group with a wide variety of primary or secondary amines.

These catalytic systems effectively overcome the low intrinsic reactivity of the aryl chloride, enabling the synthesis of a diverse range of derivatives from this compound by replacing the chlorine atom with O-, N-, or S-based nucleophiles.

Reduction Reactions to Yield Amine and Other Derivatives

The reduction of this compound can be achieved through several synthetic pathways, primarily leading to the formation of the corresponding amine, 4-chloro-2-methylaniline. This transformation is significant as the resulting aniline is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. The two main approaches for this reduction are direct reduction of the amide functionality and hydrolysis of the amide bond.

One of the most common methods for the direct reduction of amides to amines is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). tandfonline.com This reagent is capable of reducing the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-) without cleaving the carbon-nitrogen bond. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. nih.gov The general mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This is followed by the formation of a complex intermediate which, upon rearrangement and further reduction, yields the amine. tandfonline.com

An alternative and widely employed method for obtaining 4-chloro-2-methylaniline from this compound is through hydrolysis. This reaction involves the cleavage of the amide bond and can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and heat, this compound undergoes hydrolysis to yield 4-chloro-2-methylaniline and acetic acid. Under these conditions, the aniline is formed as its corresponding ammonium (B1175870) salt. The free amine can then be liberated by neutralization with a base. A similar process has been described for the hydrolysis of the analogous compound, N-(4-bromo-2-methylphenyl)acetamide, using concentrated hydrochloric acid in dioxane.

Base-Catalyzed Hydrolysis:

Alternatively, the hydrolysis can be performed under basic conditions using a strong base like sodium hydroxide (B78521). Heating the amide in an aqueous or alcoholic solution of the base results in the formation of the sodium salt of acetic acid and 4-chloro-2-methylaniline. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide.

Table 1: Reagents and Conditions for the Reduction of this compound

| Reaction Type | Reagent(s) | Solvent | Product(s) |

|---|---|---|---|

| Direct Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | N-Ethyl-4-chloro-2-methylaniline |

| Acid-Catalyzed Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Water, Dioxane | 4-Chloro-2-methylaniline hydrochloride, Acetic Acid |

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Water, Ethanol | 4-Chloro-2-methylaniline, Sodium Acetate |

Oxidation Reactions Leading to Carboxylic Acid or Amide Products

The oxidation of this compound can target either the aromatic ring or the methyl substituent, depending on the oxidizing agent and reaction conditions. Such reactions can lead to the formation of quinones, carboxylic acids, or other oxidized derivatives, which are valuable in organic synthesis.

Studies on the oxidation of acetanilide (B955) and its para-substituted derivatives have shown that these compounds can be oxidized to the corresponding quinones. researchgate.net For instance, the oxidation of various p-substituted acetanilides with phenyliodosyl acetate in the presence of perchloric acid yields the corresponding p-benzoquinones. researchgate.net By analogy, the oxidation of this compound could potentially lead to the formation of 5-chloro-2-methyl-1,4-benzoquinone, likely following hydrolysis of the acetamido group.

Furthermore, kinetic studies on the periodate (B1199274) oxidation of 4-chloro-2-methylaniline, the parent amine of this compound, have demonstrated that it is oxidized to 5-chloro-2-methyl-1,2-benzoquinone. researchgate.net This suggests that under certain oxidative conditions, this compound may first undergo hydrolysis to 4-chloro-2-methylaniline, which is then oxidized.

The methyl group on the aromatic ring is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are known to oxidize alkyl side chains of aromatic rings to carboxylic acids. researchgate.netnih.gov Therefore, the oxidation of this compound with such reagents could potentially yield N-(4-chloro-2-carboxyphenyl)acetamide. The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve the desired product and avoid over-oxidation or degradation of the starting material.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

|---|---|

| Phenyliodosyl Acetate / HClO₄ | 5-Chloro-2-methyl-1,4-benzoquinone (after hydrolysis) |

| Periodate (IO₄⁻) | 5-Chloro-2-methyl-1,2-benzoquinone (after hydrolysis) |

| Potassium Permanganate (KMnO₄) | N-(4-Chloro-2-carboxyphenyl)acetamide |

| Chromium Trioxide (CrO₃) | N-(4-Chloro-2-carboxyphenyl)acetamide |

Other Significant Functional Group Interconversions

The presence of the reactive chloroacetyl group makes this compound a versatile building block for various functional group interconversions, particularly in the synthesis of heterocyclic compounds. The chlorine atom on the α-carbon of the acetyl group is a good leaving group and is readily displaced by a variety of nucleophiles. tandfonline.comresearchgate.net

N-Aryl-2-chloroacetamides are widely used as precursors for the synthesis of diverse heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. tandfonline.comresearchgate.net These transformations typically involve an initial nucleophilic substitution at the chloroacetyl moiety followed by an intramolecular cyclization.

Reactions with Nucleophiles:

The chlorine atom can be substituted by oxygen, nitrogen, and sulfur nucleophiles. For example, reaction with phenols or thiophenols in the presence of a base leads to the formation of the corresponding ether or thioether derivatives. The reaction with amines yields N-substituted glycine (B1666218) amides.

A notable example is the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate, which upon refluxing in ethanol, generates 2-(arylimino)thiazolidin-4-ones. researchgate.net Similarly, reactions with other sulfur nucleophiles have been reported.

Synthesis of Heterocyclic Compounds:

The products from the initial nucleophilic substitution can often undergo subsequent intramolecular cyclization to form various heterocyclic rings. For instance, the reaction of N-(2-bromophenyl)-2-(2-iodophenyl)acetamides, which are structurally related to this compound, can undergo a carbonylative double cyclization to yield complex fused heterocyclic systems like 5H-isochromeno[3,4-b]quinoline-5,12(7H)-diones. mdpi.com

The versatility of the chloroacetyl group is further demonstrated by its use in the synthesis of N-(4-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and N-(4-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenylamino)acetamide. sigmaaldrich.comsigmaaldrich.com These examples highlight the utility of this compound as a scaffold for creating more complex molecules with potential biological activities.

Table 3: Examples of Functional Group Interconversions of this compound

| Reactant(s) | Product Type |

|---|---|

| Ammonium Thiocyanate | 2-((4-Chloro-2-methylphenyl)imino)thiazolidin-4-one |

| 2,4-Dimethoxyaniline | N-(4-Chloro-2-methylphenyl)-2-(2,4-dimethoxyphenylamino)acetamide sigmaaldrich.com |

| 3H-Quinazolin-4-one | N-(4-Chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide sigmaaldrich.com |

| Various Nucleophiles (O, S, N) | Ether, Thioether, or Amine derivatives |

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization of N 4 Chloro 2 Methylphenyl Acetamide

High-Resolution Spectroscopic Characterization Techniques

Comprehensive spectroscopic data for the specific compound N-(4-Chloro-2-methylphenyl)acetamide (CAS 5202-86-8) is not available in the provided search results. While spectral information for related compounds such as various substituted acetanilides exists, it is not directly applicable for a scientifically accurate characterization of the title compound. For instance, detailed analyses have been performed on isomers and analogues, but these differ in the substitution pattern on the phenyl ring or on the acetamide (B32628) group, which significantly influences the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, were not found in the search results. The structural assignment via NMR relies on the unique electronic environment of each proton and carbon atom, which would be specific to the 4-chloro, 2-methyl substitution pattern. While data is available for related structures like N-(4-chlorophenyl)acetamide nih.gov and 2-chloro-N-(4-methylphenyl)acetamide nist.gov, these spectra would differ significantly from the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence/Emission Properties for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and fluorescence or emission properties of this compound is not present in the provided search results. These properties are determined by the electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the aromatic ring and the carbonyl group, which are influenced by the specific substitution pattern. Data for other compounds, such as N-(4-methoxyphenyl)-N-methyl-acetamide nist.gov and 2-chloro-N-(2,4-dinitrophenyl)acetamide researchgate.net, cannot be used to accurately describe the electronic behavior of the title compound.

Advanced Structural Determination

X-ray Diffraction Studies for Solid-State Geometry and Crystal Packing

No published single-crystal X-ray diffraction data for this compound was identified in the search results. Therefore, precise details on its solid-state geometry, including bond lengths, bond angles, and crystal packing arrangement, cannot be provided. Crystal structure information is available for related molecules such as N-(4-Chloro-2-methylphenyl)maleamic acid nih.gov and 2-Chloro-N-(2,4-dimethylphenyl)acetamide nih.gov, which reveals how similar structures pack in the solid state, but this information is not directly transferable to the title compound.

Elucidation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Without crystal structure data for this compound, a definitive analysis of its specific intermolecular and intramolecular interactions is not possible. It can be hypothesized that, like other N-arylacetamides, its crystal structure would be significantly influenced by intermolecular N-H···O hydrogen bonds, forming chains or dimers. nih.goviucr.org For example, in the structure of 2-Chloro-N-(2,4-dimethylphenyl)acetamide, molecules are linked into chains via intermolecular N—H⋯O hydrogen bonds. nih.gov Similarly, studies on N-(4-Chloro-2-methylphenyl)maleamic acid show the presence of both intramolecular O–H···O and intermolecular N–H···O hydrogen bonds that link molecules into infinite chains. nih.gov However, the exact nature and geometry of these interactions for this compound remain unconfirmed.

Computational Chemistry and in Silico Modeling of N 4 Chloro 2 Methylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. Methodologies such as Density Functional Theory (DFT) are instrumental in this regard, providing a balance between computational cost and accuracy for organic molecules. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net This optimized geometry is crucial for accurately calculating other molecular properties.

For acetamide (B32628) derivatives, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311G(d,p), have been shown to provide reliable molecular structures. iucr.orgresearchgate.net For instance, in a study on the related compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations were performed to optimize the structure starting from the X-ray diffraction geometry. The results showed good agreement between the calculated and experimental geometrical parameters, with most calculated bond lengths being slightly longer. This discrepancy is expected, as the calculations pertain to an isolated molecule in a solvent phase, while experimental values are for molecules interacting within a crystal lattice. nih.goviucr.org

The optimized structure of an N-substituted acetamide typically features a nearly planar amide group, often in a trans conformation. nih.goviucr.org For example, in 2-chloro-N-(2,4-dimethylphenyl)acetamide, the conformation of the N-H bond is syn to the ortho-methyl group. nih.gov The planarity and conformation are critical as they influence intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. nih.govresearchgate.net

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Geometric Parameters for a Related Acetamide Derivative This table demonstrates the typical correlation between experimental (X-ray) and theoretical (DFT) data for acetanilide-type compounds. Data is illustrative and not specific to N-(4-Chloro-2-methylphenyl)acetamide.

| Parameter | Experimental Value (Å or °) | Calculated Value (Å or °) | Reference Compound |

|---|---|---|---|

| C=O Bond Length | 1.238 (5) | 1.243 (4) | N-Methyl-N-(2-methylphenyl)acetamide nih.gov |

| C-N Bond Length | 1.465 (4) | 1.465 (4) | N-Methyl-N-(2-methylphenyl)acetamide nih.gov |

| N-C(phenyl) Bond Angle | - | - | Data not available in provided sources |

| C-Cl Bond Length | - | - | Data not available in provided sources |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential (I), and the energy of the LUMO is related to the electron affinity (A). The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE_gap), is a critical parameter. nih.govnih.gov

A large ΔE_gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small ΔE_gap indicates that a molecule is more reactive and can be easily polarized. nih.gov

For various acetamide derivatives, DFT calculations have been employed to determine these values. nih.govnih.gov The distribution of HOMO and LUMO across the molecule reveals the likely regions for nucleophilic and electrophilic attack, respectively. nih.gov In many N-phenylacetamide derivatives, the HOMO is often localized on the phenyl ring and the amide nitrogen, while the LUMO can be distributed over the carbonyl group and the phenyl ring. nih.govresearchgate.net

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors for Related Compounds This table provides illustrative examples of data obtained from FMO analysis for other organic molecules, as specific values for this compound were not found in the search results.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE_gap) (eV) | Reference |

|---|---|---|---|---|

| Pt(bipy)Cl₄ | -6.301 | -4.614 | 1.687 | nih.gov |

| Pt(en)Cl₄ | -7.108 | -5.053 | 2.055 | nih.gov |

| Pt(dach)Cl₄ | -7.147 | -5.030 | 2.117 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is plotted on the molecule's surface, using a color scale to represent different potential values.

The standard color scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are favorable sites for electrophilic attack. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These areas are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green: Denotes areas of neutral or zero potential.

For acetamide derivatives, the MEP map typically shows a region of high negative potential (red or yellow) around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bond acceptance. nih.govresearchgate.net The area around the amide hydrogen (N-H) usually displays a positive potential (blue), identifying it as a hydrogen bond donor site. researchgate.net The distribution of potential across the substituted phenyl ring is influenced by the electron-withdrawing or electron-donating nature of its substituents. A chlorine atom, being electronegative, would contribute to a more positive potential in its vicinity, while a methyl group would have the opposite effect. This analysis helps in understanding intermolecular interactions and the molecule's biological recognition profile. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure concept of localized bonds and lone pairs. uni-muenchen.dewisc.edu It is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to molecular stability. materialsciencejournal.org

NBO analysis evaluates the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edumaterialsciencejournal.org A large E(2) value signifies a strong interaction between the donor and acceptor orbitals, indicating significant electron delocalization and stabilization of the molecule. materialsciencejournal.org

In N-phenylacetamide structures, significant hyperconjugative interactions often involve the delocalization of the nitrogen atom's lone pair (n_N) into the antibonding orbitals (π) of the adjacent carbonyl group (C=O) and the phenyl ring. nih.govmaterialsciencejournal.org For example, the n(N) → π(C=O) interaction is characteristic of the amide resonance. Additionally, interactions between the lone pairs of the chlorine atom and the π* orbitals of the phenyl ring can occur, further influencing the electronic properties and stability of the molecule. materialsciencejournal.org

Table 3: Illustrative NBO Donor-Acceptor Interactions in a Related Molecule This table shows examples of hyperconjugative interactions and their stabilization energies (E(2)) from an NBO analysis of a related salicylanilide (B1680751) derivative, demonstrating the type of data obtained.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference Compound |

|---|---|---|---|

| n₃(Cl₁₀) | π(C₅-C₆) | 12.05 | 4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate (B1210297) materialsciencejournal.org |

| n₁(N₁₃) | π(C₁₁–O₁₂) | 39.49 | 4-Chloro-2-(3,4 dichlorophenylcarbamoyl)phenyl acetate materialsciencejournal.org |

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which specific atoms within the molecule are most reactive. nih.gov Fukui functions, local softness, and electrophilicity indices are powerful tools derived from DFT for this purpose. researchgate.netacs.org

Fukui Function (f(r)) : This function measures the change in electron density at a particular point when the total number of electrons in the system changes. It helps identify the most reactive sites for different types of attacks:

f_k+ : For nucleophilic attack (where the molecule accepts an electron). The site with the highest f_k+ value is the most likely to be attacked by a nucleophile. acs.org

f_k- : For electrophilic attack (where the molecule donates an electron). The site with the highest f_k- value is the most susceptible to electrophilic attack. acs.org

f_k⁰ : For radical attack.

Local Softness (s(r)) : Related to the Fukui function, it describes the tendency of a local region in a molecule to accept or donate electrons. A higher local softness value indicates higher reactivity at that site. nih.gov

Electrophilicity Index (ω) : This global descriptor measures the ability of a species to accept electrons. Local electrophilicity indices can be calculated to compare the electrophilic power of different atomic sites within the molecule. researchgate.net

For acetamide derivatives, these calculations can precisely identify the carbonyl oxygen as a primary site for electrophilic attack and the amide nitrogen or specific carbons on the phenyl ring as potential sites for nucleophilic attack, depending on the substitution pattern. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. researchgate.netnih.gov It is a cornerstone of drug discovery and is used to predict the binding affinity and mode of interaction between a potential drug candidate and its biological target. mdpi.com

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. The output is typically a binding score or binding energy (e.g., in kcal/mol), where a lower (more negative) value indicates a more favorable and stable interaction. mdpi.com The root-mean-square deviation (RMSD) is often used to validate the docking protocol by comparing the docked pose of a known ligand to its crystallographically determined position; a value under 2.0 Å is generally considered a successful validation. nih.gov

While specific molecular docking studies for this compound were not identified in the search results, studies on structurally similar acetamides have demonstrated their potential as inhibitors for various enzymes. For example, various N-aryl-acetamide compounds have been investigated as potential inhibitors for enzymes involved in neurodegenerative diseases. nih.gov In another study, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was evaluated for its antibacterial activity against Klebsiella pneumoniae, and molecular docking was used to show that it could bind effectively to the penicillin-binding protein, suggesting a mechanism of action. mdpi.com Such studies highlight how docking can elucidate potential biological activities and guide the development of new therapeutic agents.

Table 4: Illustrative Molecular Docking Results for a Related Acetamide Against Bacterial Enzymes This table shows example binding energies for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against various protein targets from Klebsiella pneumoniae to illustrate the output of a docking study.

| Protein Target (PDB ID) | Binding Energy (Moldock Score) | Reference |

|---|---|---|

| DNA gyrase (5L3J) | -133.05 | mdpi.com |

| Penicillin-binding protein (4Z2B) | -104.761 | mdpi.com |

| L,D-transpeptidase (5M19) | -96.168 | mdpi.com |

| β-lactamase (4ZBE) | -95.275 | mdpi.com |

Simulation of Binding Affinities with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a primary in silico technique used to simulate the binding affinity of a ligand, such as this compound, with a biological target, typically a protein enzyme or receptor. This process predicts the preferred orientation of the compound when bound to a target's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy value generally indicates a more stable and potent interaction.

Studies on structurally related acetamide derivatives have demonstrated their potential to interact with various enzymes. For instance, computational docking has been employed to evaluate the binding of N-phenylacetamide derivatives against targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. In these simulations, the this compound molecule is positioned within the enzyme's binding pocket, and its interactions with key amino acid residues are calculated to determine the binding affinity. The chloro and methyl groups on the phenyl ring, along with the acetamide moiety, play crucial roles in defining the molecule's steric and electronic profile, which in turn governs its affinity for specific biological targets.

Table 1: Example of Simulated Binding Affinities for Acetamide Derivatives with Biological Targets (Note: Data is illustrative based on studies of structurally similar compounds)

| Compound Class | Biological Target | Simulated Binding Affinity (kcal/mol) |

|---|---|---|

| N-Arylacetamides | Cyclooxygenase-2 (COX-2) | -7.5 to -9.0 |

| Chloro-substituted Phenylacetamides | Histone Deacetylase (HDAC) | -6.8 to -8.2 |

| Acetanilide (B955) Derivatives | Tyrosinase | -5.0 to -6.5 |

Prediction of Hydrogen Bond Lengths and Binding Energy Values

Beyond simply predicting affinity, molecular docking simulations provide detailed geometric and energetic information about the binding mode, including the formation of hydrogen bonds. Hydrogen bonds are critical for the specificity and stability of ligand-receptor complexes. For this compound, the amide group (-NH-C=O) is a key hydrogen bond donor (the N-H group) and acceptor (the C=O group).

Table 2: Predicted Hydrogen Bond Interactions for this compound in a Simulated Enzyme Active Site (Note: Interactions are hypothetical examples based on the compound's functional groups)

| Compound Group | Interacting Amino Acid Residue | Predicted Bond Length (Å) | Contribution to Binding Energy |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Arginine (ARG) | ~1.9 Å | Favorable |

| Amide Hydrogen (N-H) | Aspartic Acid (ASP) | ~2.1 Å | Favorable |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and statistical approach to develop models that link the chemical structure of a compound to its biological activity or a particular property, such as toxicity. These models are built by correlating variations in the structural or physicochemical properties of a series of compounds with their observed activities.

Development of Predictive Models for Biological Efficacy and Toxicological Endpoints

QSAR models are developed to create predictive tools for assessing the biological efficacy and potential toxicity of new or untested chemicals like this compound. Research in this area often focuses on classes of compounds, such as acetanilides, to predict outcomes like herbicidal or antifungal activity. The process involves compiling a dataset of related compounds with known activity levels and then calculating a wide range of molecular descriptors for each one.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build an equation that quantitatively relates the descriptors to the activity. For example, a QSAR model for herbicidal activity might show that efficacy is positively correlated with a specific electronic parameter and negatively correlated with molecular size. Such models can then be used to predict the efficacy of this compound based on its calculated descriptors. Similarly, models can be developed to predict toxicological endpoints, helping to prioritize compounds for further safety testing.

Correlation of Molecular Descriptors with Pharmacological and Environmental Outcomes

The foundation of QSAR modeling is the correlation of molecular descriptors with specific outcomes. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They are generally categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling interactions involving electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational indices. They are important for understanding how a molecule fits into a receptor's binding site.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like molecular connectivity and branching.

Hydrophobic Descriptors: The partition coefficient (log P) is a classic example, quantifying a molecule's hydrophobicity, which is critical for its ability to cross biological membranes and can influence its environmental fate.

For this compound, a QSAR model might reveal that its pharmacological activity is strongly influenced by the electronic withdrawing effect of the chlorine atom and the steric bulk of the methyl group. By establishing these correlations, QSAR provides a powerful predictive tool for both desired pharmacological effects and unintended environmental impacts.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Hydrophobic | Log P | Lipophilicity / Water solubility |

| Topological | Wiener Index | Molecular branching and compactness |

Structure Activity Relationship Sar Studies of N 4 Chloro 2 Methylphenyl Acetamide Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of N-arylacetamide derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter key physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect how the molecule interacts with its biological target.

Halogenation of the phenyl ring is a common strategy to modulate the biological activity of N-arylacetamide derivatives. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can significantly impact a compound's lipophilicity, which is a critical factor for its ability to cross cell membranes.

Research on a series of N-(substituted phenyl)-2-chloroacetamides has shown that derivatives with a halogenated p-substituted phenyl ring are among the most active compounds. nih.govresearchgate.net For instance, N-(4-chlorophenyl)-2-chloroacetamide, N-(4-fluorophenyl)-2-chloroacetamide, and N-(3-bromophenyl)-2-chloroacetamide demonstrated notable activity. nih.gov This enhanced efficacy is often attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.govresearchgate.net The position and nature of the halogen play a crucial role in determining the selectivity and potency of these compounds. Studies on electrophilic aromatic fluorination of N-arylacetamides have also been conducted to create fluorinated derivatives, further highlighting the importance of halogenation in modifying these structures for potential biological applications. researchgate.netresearchgate.net

Table 1: Effect of Halogen Substituents on N-(phenyl)-2-chloroacetamides

| Compound Name | Substituent | Position | Observed Characteristic |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Chloro | 4 (para) | High lipophilicity, noted activity |

| N-(4-fluorophenyl)-2-chloroacetamide | Fluoro | 4 (para) | High lipophilicity, noted activity |

| N-(4-bromophenyl)-2-chloroacetamide | Bromo | 4 (para) | Highest lipophilicity in a tested series |

| N-(3-bromophenyl)-2-chloroacetamide | Bromo | 3 (meta) | High lipophilicity, noted activity |

Besides halogens, the introduction of alkyl groups and other functional groups onto the aryl ring can significantly alter the biological profile of N-arylacetamide derivatives. These substituents can influence the molecule's size, shape, and electronic properties, thereby affecting its interaction with target receptors.

For example, the presence of a methyl group, as seen in N-(4-methylphenyl)acetamide, can modulate activity. nih.gov Other substituents such as methoxy (-OCH3), acetyl (-COCH3), hydroxyl (-OH), and cyano (-CN) have also been investigated. nih.gov These groups can affect properties like polarity and hydrogen bonding capacity. For instance, compounds containing 4-acetyl and 4-cyano groups were found to have a total polar surface area (TPSA) in an optimal range for high permeability. nih.gov In contrast, a p-hydroxyl substituent was found to result in the lowest lipophilicity in one study. nih.gov The N-H group in the acetamide (B32628) linkage may also act as a hydrogen bond donor, which is a critical interaction for binding to a receptor. drugdesign.org

Table 2: Influence of Various Aryl Substituents on N-(phenyl)-2-chloroacetamides

| Compound Name | Substituent | Position | Key Finding/Property |

|---|---|---|---|

| N-(4-methylphenyl) chloroacetamide | Methyl | 4 (para) | Synthesized for activity screening |

| N-(4-methoxylphenyl) chloroacetamide | Methoxy | 4 (para) | Synthesized for activity screening |

| N-(4-acetylphenyl) chloroacetamide | Acetyl | 4 (para) | Optimal TPSA for high permeability |

| N-(4-hydroxyphenyl) chloroacetamide | Hydroxyl | 4 (para) | Lowest lipophilicity in a tested series |

| N-(4-cyanophenyl) chloroacetamide | Cyano | 4 (para) | Optimal TPSA for high permeability |

The position of a substituent on the aryl ring (ortho, meta, or para) is a critical determinant of the pharmacological properties of N-arylacetamide derivatives. Isomers with the same substituent at different positions can exhibit vastly different activities and selectivities.

Stereochemical Aspects in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the structure-activity relationships of drug candidates. Enantiomers of a chiral drug, which are non-superimposable mirror images, can exhibit different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov

While the parent molecule N-(4-Chloro-2-methylphenyl)acetamide is achiral, the introduction of chiral centers into its derivatives can lead to stereoisomers with distinct biological activities. The different 3D structures of enantiomers can result in one being biologically active while the other is not, as the active enantiomer must have a specific orientation to interact correctly with its biological target. nih.gov For some molecules, the orientation of specific groups, such as an aryl substituent, can strongly correlate with biological activity. nih.gov The relative orientation of other parts of the molecule can further modulate this activity by influencing how the key pharmacophore fits into a protein's binding pocket. nih.gov Therefore, when designing and synthesizing new derivatives of this compound that contain chiral centers, it is essential to consider the potential for stereoisomerism and to evaluate the biological activity of each individual enantiomer.

Biological Activities and Pharmacological Investigations of N 4 Chloro 2 Methylphenyl Acetamide

Antimicrobial Efficacy and Mechanisms

Research into the antimicrobial properties of various acetamide (B32628) derivatives has shown potential, but specific data on N-(4-Chloro-2-methylphenyl)acetamide is largely absent.

Antibacterial Activity against Specific Bacterial Strains

There is no specific information available in the reviewed scientific literature regarding the antibacterial activity of this compound against Klebsiella pneumoniae, or the plant pathogens Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Ralstonia solanacearum.

However, studies on structurally related compounds offer some context. For instance, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial potential against Klebsiella pneumoniae. nih.govnih.gov This suggests that the chloroacetamide scaffold may possess antibacterial properties. Another study on N-(substituted phenyl)-2-chloroacetamides indicated that the biological activity of these compounds can vary based on the substituents on the phenyl ring, with some showing more effectiveness against Gram-negative than Gram-positive bacteria. nih.gov

It is important to emphasize that these findings pertain to different, though related, molecules, and similar activity for this compound cannot be assumed without direct experimental evidence.

Data Table: Antibacterial Activity of this compound

| Bacterial Strain | Activity (e.g., MIC, Zone of Inhibition) | Source |

| Klebsiella pneumoniae | No data available | |

| Xanthomonas oryzae pv. oryzae | No data available | |

| Xanthomonas axonopodis pv. citri | No data available | |

| Ralstonia solanacearum | No data available |

Exploration of Antifungal Potential

Specific studies on the antifungal potential of this compound are not found in the available literature. However, research on other chloroacetamide derivatives has been conducted. For example, 2-chloro-N-phenylacetamide has been evaluated for its antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, showing potential as an antifungal agent. echemi.com The presence of a chlorine atom in the acetamide group has been suggested to be important for the antimicrobial activity of these types of molecules. nih.gov Without direct studies, the antifungal capabilities of this compound remain unconfirmed.

Investigation of Proposed Molecular Mechanisms of Antimicrobial Action

Due to the lack of specific studies on this compound, its molecular mechanism of antimicrobial action has not been investigated. For related compounds, some mechanisms have been proposed. For example, it has been suggested that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide may act by inhibiting penicillin-binding protein (PBP), which is crucial for maintaining the bacterial cell wall, leading to cell lysis. mdpi.com Other chloroacetamide derivatives are thought to exert their biological activity due to their lipophilicity, which allows them to pass through the cell membrane of microorganisms. nih.gov It is important to note that these are proposed mechanisms for related compounds and may not be applicable to this compound.

Anticonvulsant Activity Assessment

The potential anticonvulsant properties of this compound have not been specifically detailed in the reviewed scientific literature. Research in this area has focused on other N-phenylacetamide derivatives.

In Vivo Pharmacological Evaluation in Seizure Models

There is no available in vivo pharmacological data from seizure models for this compound. Studies on other N-phenylacetamide derivatives have shown a range of activities. For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. nih.gov The results of these studies indicated that anticonvulsant activity was closely linked to the specific substitutions on the anilide moiety. nih.gov However, these findings cannot be extrapolated to this compound without direct experimental validation.

Data Table: In Vivo Anticonvulsant Activity of this compound

| Seizure Model | Efficacy (e.g., ED50, % Protection) | Source |

| Maximal Electroshock (MES) | No data available | |

| Subcutaneous Pentylenetetrazole (scPTZ) | No data available | |

| 6-Hz Seizure Test | No data available |

Elucidation of Potential Receptor and Enzyme Interactions

There is no information in the scientific literature regarding the interaction of this compound with GABA-A receptors, GABA transaminase (GABA-AT), Carbonic Anhydrase II, or NMDA receptors.

In the broader context of anticonvulsant research, these targets are of significant interest. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain and are a key target for many anticonvulsant drugs. researchgate.net GABA-AT is an enzyme responsible for the degradation of GABA, and its inhibition can lead to increased GABA levels and enhanced inhibitory neurotransmission. Carbonic anhydrase inhibitors have also been investigated for their antiepileptic effects. researchgate.net NMDA receptors are a type of glutamate (B1630785) receptor involved in excitatory neurotransmission, and their modulation can affect seizure susceptibility. researchgate.net While these pathways are relevant to the study of anticonvulsants, any potential interaction of this compound with them remains to be investigated.

Other Potential Therapeutic Applications

Research into the therapeutic applications of this compound has explored its potential anti-inflammatory, anticancer, and insecticidal properties. These investigations, often drawing parallels from structurally similar compounds, have provided preliminary insights into its possible bioactivities.

Evaluation of Anti-inflammatory Properties

The anti-inflammatory potential of acetamide derivatives is a well-documented area of research. archivepp.comarchivepp.com Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is a key mediator of inflammation and pain. archivepp.comgalaxypub.co While direct studies on this compound are limited, research on analogous structures suggests a plausible anti-inflammatory profile. For instance, derivatives of 2-(substituted phenoxy) acetamide have been synthesized and shown to possess anti-inflammatory activities. nih.gov The presence of a halogen on the aromatic ring in these compounds was found to be favorable for this activity. nih.gov

Notably, some acetamide derivatives have demonstrated significant COX-II inhibitory activity. archivepp.com The general structure of these inhibitors often includes specific pharmacophoric features that facilitate binding to the active site of the COX-II enzyme. galaxypub.co The evaluation of related compounds, such as certain thiazole (B1198619) acetamide derivatives, has provided a basis for understanding the structure-activity relationships that govern their anti-inflammatory effects. galaxypub.co

Screening for Anticancer Activities

The investigation of acetamide derivatives as potential anticancer agents has yielded promising results. ijcce.ac.irijcce.ac.ir Various studies have highlighted the cytotoxic effects of these compounds against a range of cancer cell lines. nih.govnih.gov The presence of a chloro-substituted phenyl ring, a key feature of this compound, has been associated with anticancer activity in related molecules. nih.gov

For example, a study on N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov Similarly, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent cytotoxicity. ijcce.ac.irijcce.ac.ir The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell proliferation. ijcce.ac.ir

Table 1: Anticancer Activity of a Structurally Related Acetamide Derivative

| Compound | Cancer Cell Line | Activity | Reference |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Exhibited anticancer activity | nih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | Exhibited anticancer activity | nih.gov |

Insecticidal Activity Studies

The acetamide scaffold is present in a number of commercially important insecticides. Notably, chloroacetanilides, a class of herbicides that includes acetochlor, share structural similarities with this compound. wikipedia.org These compounds function as herbicides by inhibiting elongase and geranylgeranyl pyrophosphate cyclization enzymes, which are crucial for plant growth. wikipedia.org

While primarily used as herbicides, some acetamide derivatives have also been investigated for their broader insecticidal properties. The mode of action often involves the disruption of key physiological processes in insects. Although specific studies on the insecticidal activity of this compound are not extensively reported, its structural resemblance to known agrochemicals suggests that this is a potential area for future investigation.

Elucidation of Molecular Mechanisms of Action (General)

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on identifying their molecular targets and characterizing their impact on key signaling pathways.

Modulation of Key Enzymes and Signaling Pathways

The biological activities of acetamide derivatives are often linked to their ability to modulate the function of specific enzymes and signaling pathways. In the context of anti-inflammatory activity, the primary target is often the COX-2 enzyme. archivepp.comgalaxypub.co Inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

In terms of anticancer activity, several mechanisms have been proposed for related compounds. These include the induction of apoptosis (programmed cell death) through the activation of caspases, disruption of the mitochondrial membrane potential, and generation of reactive oxygen species (ROS). ijcce.ac.irijcce.ac.ir Furthermore, some acetamide-containing compounds have been shown to inhibit tyrosine kinases and other enzymes involved in cell growth and proliferation. ijcce.ac.ir The modulation of these signaling pathways ultimately leads to the inhibition of cancer cell growth and survival.

Target Identification and Validation Approaches

The identification and validation of the molecular targets of this compound and its analogues are critical steps in drug discovery. A common approach involves computational methods, such as molecular docking, to predict the binding of the compound to the active site of a target protein. galaxypub.co These in silico studies can provide valuable insights into the potential mechanism of action and guide the design of more potent and selective inhibitors.

Experimental validation of these targets is typically achieved through a variety of biochemical and cellular assays. For example, enzyme inhibition assays can be used to confirm the direct interaction of the compound with a purified enzyme, such as COX-2. In the context of anticancer research, techniques like Western blotting can be employed to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation, thereby validating the proposed mechanism of action.

Metabolism and Environmental Fate of N 4 Chloro 2 Methylphenyl Acetamide

Metabolic Pathways in Biological Systems

N-(4-Chloro-2-methylphenyl)acetamide is recognized as a significant metabolite of the formamidine (B1211174) pesticide chlordimeform. Its metabolic fate is intrinsically linked to the biotransformation of the parent compound. The metabolic pathways primarily involve enzymatic modifications that increase the water solubility of the compound, facilitating its excretion from the body.

The metabolism of this compound and its parent compounds leads to several downstream products. While direct studies on this specific acetamide (B32628) are limited, the metabolic pathways of structurally similar compounds, such as N-(4-chlorophenyl)acetamide, provide insight into its likely transformation products. In rats, related chloroacetanilides are metabolized into various hydroxylated and de-acetylated forms. nih.gov For instance, the metabolism of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), which shares the 4-chloro-2-methylphenol (B52076) moiety, results in hydroxylated metabolites. nih.gov

Key metabolic transformations likely lead to the formation of compounds where the aromatic ring or the methyl group is hydroxylated. Subsequent cleavage of the amide bond would yield 4-chloro-2-methylaniline (B164923).

Table 1: Potential Metabolites of this compound in Biological Systems

| Metabolite Name | Precursor Compound(s) | Metabolic Reaction |

|---|---|---|

| N-(4-Chloro-2-methyl-5-hydroxyphenyl)acetamide | This compound | Aromatic Hydroxylation |

| N-(4-Chloro-2-hydroxymethylphenyl)acetamide | This compound | Methyl Group Hydroxylation |

| 4-Chloro-2-methylaniline | This compound | Amide Hydrolysis |

This table is constructed based on established metabolic pathways for structurally related aromatic amides and herbicides.

The biotransformation of this compound is driven by several key enzymatic reactions. These pathways are crucial for detoxifying the compound and preparing it for elimination.

Hydroxylation: Cytochrome P450 monooxygenases are primary enzymes responsible for catalyzing the hydroxylation of the aromatic ring and the methyl group. This is a common initial step in the metabolism of many xenobiotics.

Amide Hydrolysis: Amidases play a critical role in cleaving the amide bond of this compound. This hydrolysis reaction yields 4-chloro-2-methylaniline and acetic acid. This breakdown is a significant detoxification pathway.

Conjugation: Following hydroxylation, the resulting metabolites can undergo phase II conjugation reactions. These include glucuronidation and sulfation, where enzymes transfer a glucuronic acid or a sulfate (B86663) group to the hydroxylated metabolite. In related compounds, conjugation with amino acids like glycine (B1666218) and taurine (B1682933) has also been observed. nih.gov These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their renal excretion. nih.gov

Environmental Degradation Pathways

In the environment, this compound is susceptible to breakdown through both abiotic and biotic processes. Its persistence and transformation are influenced by factors such as pH, sunlight, and microbial populations in soil and water.

The stability of this compound in aqueous environments is largely dependent on pH and temperature. As a chloroacetamide derivative, it undergoes hydrolysis, particularly under acidic or basic conditions. researchgate.netacs.org

Table 2: Factors Influencing Hydrolytic Degradation of Acetamides

| Factor | Influence on Degradation Rate | Mechanism |

|---|---|---|

| pH | Increased degradation at low and high pH | Acid- and base-catalyzed amide cleavage researchgate.net |

| Temperature | Higher temperature increases degradation rate | Provides activation energy for hydrolysis reaction nih.gov |

Sunlight can induce the degradation of this compound through photolysis. The energy from ultraviolet (UV) radiation can break chemical bonds within the molecule. The aromatic ring and the chlorine substituent make the compound susceptible to photolytic transformation. Studies on similar aromatic pesticides show that photolysis in water can be a significant degradation pathway, with degradation rates often following first-order kinetics. researchgate.net The process can lead to dechlorination, hydroxylation, or cleavage of the molecule.

Microorganisms in soil, water, and sediment play a crucial role in the ultimate breakdown of this compound. The primary biodegradation pathway involves the hydrolysis of the amide bond to form 4-chloro-2-methylaniline, which is then further degraded.

A key intermediate in the degradation pathway is 4-chloro-2-methylphenol. nih.gov Studies have shown that certain bacteria can utilize 4-chloro-2-methylphenol as a carbon source. For instance, a Gram-negative bacterium isolated from activated sludge, designated as strain S1, was found to metabolize 4-chloro-2-methylphenol through a modified ortho-cleavage pathway. nih.gov This process involves enzymes such as 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase. nih.gov

Under anaerobic conditions, such as those found in sediments and some soils, the degradation pathway can involve reductive dechlorination. Research on the anaerobic degradation of MCPA demonstrated its transformation to 4-chloro-2-methylphenol (MCP), which was then reductively dechlorinated to 2-methylphenol and further demethylated to phenol. nih.gov This indicates a stepwise detoxification process carried out by microbial consortia. nih.gov

Table 3: Biodegradation Products of the 4-Chloro-2-methylphenyl Moiety in Environmental Systems

| Matrix | Condition | Key Degradation Product(s) | Microbial Process |

|---|---|---|---|

| Activated Sludge | Aerobic | 2-methyl-4-carboxymethylenebut-2-en-4-olide nih.gov | Ortho-cleavage pathway nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Chlordimeform |

| N-(4-chlorophenyl)acetamide |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) |

| 4-chloro-2-methylphenol (MCP) |

| N-(4-Chloro-2-methyl-5-hydroxyphenyl)acetamide |

| N-(4-Chloro-2-hydroxymethylphenyl)acetamide |

| 4-chloro-2-methylaniline |

| 5-Chloro-2-amino-4-methylphenol |

| Acetic acid |

| 2-methylphenol |

| Phenol |

| Benoxacor |

| 2-methyl-4-carboxymethylenebut-2-en-4-olide |

| 2,4-dichlorophenol |

Formation and Environmental Behavior of Transformation Products

The environmental degradation of this compound is expected to proceed through pathways similar to other chloroacetamide herbicides and structurally related compounds. The primary transformation is likely initiated by microbial activity in soil and water.

Research on analogous chloroacetamide herbicides indicates that the initial degradation step often involves hydrolysis or N/C-dealkylation. researchgate.netresearchgate.net For this compound, this would lead to the cleavage of the amide bond, a common reaction facilitated by amidase enzymes found in various soil microorganisms. researchgate.net This initial hydrolysis is a critical step that detoxifies the parent compound and initiates the formation of several transformation products.

Based on studies of structurally similar compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA), the primary transformation products of this compound are anticipated to be:

4-Chloro-2-methylaniline: This is the initial product formed by the hydrolysis of the amide linkage.

4-Chloro-2-methylphenol (MCP): Following the formation of 4-chloro-2-methylaniline, further microbial action can lead to the formation of MCP. nih.govnih.govaloki.hu This transformation product has been identified as a key intermediate in the degradation of MCPA. aloki.huresearchgate.net

5-Chloro-3-methylcatechol: Subsequent hydroxylation of MCP can lead to the formation of this catechol derivative. nih.gov This is a common step in the aerobic degradation of aromatic compounds, preparing the molecule for ring cleavage.

Ring Cleavage Products: Following the formation of the catechol, microbial dioxygenase enzymes are expected to cleave the aromatic ring, leading to the formation of aliphatic intermediates that can be further metabolized. nih.govnih.gov

The environmental behavior of these transformation products is influenced by their chemical properties. For instance, 4-chloro-2-methylphenol is known to be more mobile in soil than its parent compounds and has the potential to be further degraded by various soil bacteria. nih.gov The complete mineralization of these transformation products ultimately leads to the formation of carbon dioxide, water, and inorganic chloride. nih.gov

Table 1: Plausible Transformation Products of this compound and Their Environmental Significance

| Transformation Product | Formation Pathway | Environmental Behavior |

|---|---|---|

| 4-Chloro-2-methylaniline | Hydrolysis of the amide bond of the parent compound. | Subject to further microbial degradation. |

| 4-Chloro-2-methylphenol (MCP) | Microbial transformation of 4-chloro-2-methylaniline. | A known metabolite of related herbicides, can be further degraded. nih.govnih.govaloki.hu |

| 5-Chloro-3-methylcatechol | Hydroxylation of 4-chloro-2-methylphenol. | An intermediate that precedes aromatic ring cleavage. nih.gov |

| Ring Cleavage Products | Microbial dioxygenase activity on the catechol. | Leads to complete mineralization of the compound. nih.govnih.gov |

Environmental Distribution and Bioaccumulation Potential

The environmental distribution of this compound is governed by its physicochemical properties, such as its water solubility and its tendency to adsorb to soil particles. While specific data for this compound is limited, information from structurally similar herbicides like MCPA suggests a potential for mobility in the environment. MCPA is known to have high water solubility and weak retention in soils, which can lead to its presence in surface and groundwater. nih.govnih.gov

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Kow), typically expressed as Log Kow. wikipedia.org A higher Log Kow value indicates a greater tendency for the chemical to accumulate in the fatty tissues of organisms. For this compound, a predicted XLogP3 value (an approximation of Log Kow) of 2.67980 has been reported. This value suggests a moderate potential for bioaccumulation in aquatic organisms.

The bioconcentration factor (BCF) is another key parameter used to assess bioaccumulation. The U.S. Environmental Protection Agency's CompTox Chemicals Dashboard provides predicted BCF values for structurally similar compounds. For example, 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide has a predicted BCF of 40.4 L/kg, while 2-bromo-N-(4-fluoro-2-methylphenyl)acetamide has a predicted BCF of 7.61 L/kg. epa.govepa.gov These values, although for different compounds, fall into a range that suggests a low to moderate bioaccumulation risk.

Table 2: Predicted Physicochemical Properties and Bioaccumulation Potential of this compound and Related Compounds

| Compound | Predicted XLogP3 / Log Kow | Predicted Bioconcentration Factor (BCF) (L/kg) | Bioaccumulation Potential |

|---|---|---|---|

| This compound | 2.67980 | Not available | Moderate |

| 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide | Not available | 40.4 epa.gov | Moderate |

| 2-bromo-N-(4-fluoro-2-methylphenyl)acetamide | Not available | 7.61 epa.gov | Low |

It is important to note that the actual environmental distribution and bioaccumulation will depend on a variety of factors, including soil type, temperature, microbial activity, and the specific ecosystem.

Advanced Analytical Methodologies for Research on N 4 Chloro 2 Methylphenyl Acetamide

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound like N-(4-Chloro-2-methylphenyl)acetamide, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for profiling its related impurities. scispace.com The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different rates, thereby achieving separation.

For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. sielc.comnih.gov The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The high purity of the stationary phase silica provides improved peak shapes for analytes.

Impurity profiling is a critical application of HPLC in the study of this compound. Impurities can arise from the synthesis process, degradation during storage, or metabolic transformation. scispace.com HPLC can effectively separate these impurities from the main compound, allowing for their quantification. The International Conference on Harmonisation (ICH) provides guidelines that define thresholds for reporting, identifying, and qualifying impurities in pharmaceutical substances. A typical HPLC analysis would involve a gradient elution program, where the composition of the mobile phase is changed over time to achieve optimal separation of all components, from polar to nonpolar. scispace.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the acetamide (B32628) and its aromatic impurities exhibit strong absorbance. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonation and improves peak shape; compatible with MS detection. |

| Gradient | 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and kinetics. |

| Injection Vol. | 10 µL | Standard volume for introducing the sample into the system. |